molecular formula C8H13NO2 B13334655 (2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid

(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13334655
M. Wt: 155.19 g/mol
InChI Key: VFTLHGLPBTVOLI-NAJVVJGSSA-N
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Description

(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid is a chiral compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the amino and carboxylic acid functionalities. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functional group transformations, such as amination and carboxylation, are then carried out to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (Et₃N).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(7R)-7-aminospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m1/s1

InChI Key

VFTLHGLPBTVOLI-NAJVVJGSSA-N

Isomeric SMILES

C1CC2([C@@H]1N)CC(C2)C(=O)O

Canonical SMILES

C1CC2(C1N)CC(C2)C(=O)O

Origin of Product

United States

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